N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and methoxyphenyl groups, as well as a piperazinoacetamide moiety. Its molecular formula is C20H24F2N2O4S, and it has a molecular weight of approximately 426.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinoacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy and difluoromethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Conditions may include the use of halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include difluoromethoxybenzaldehyde, methoxybenzoic acid, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
N-(4-(Difluoromethoxy)phenyl)acetamide: Shares the difluoromethoxyphenyl group but lacks the piperazino and sulfonyl moieties.
4-Acetamidophenol: Contains a similar acetamide group but differs in the aromatic substitution pattern
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C21H25F2N3O5S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H25F2N3O5S/c1-15-3-6-17(7-4-15)32(28,29)26-11-9-25(10-12-26)14-20(27)24-16-5-8-18(31-21(22)23)19(13-16)30-2/h3-8,13,21H,9-12,14H2,1-2H3,(H,24,27) |
InChI Key |
CVOCCUVQPXKWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
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